molecular formula C16H18N2O5 B13850276 A-Acetamino-A-carboxy-R-(3-indole)-butyric acid

A-Acetamino-A-carboxy-R-(3-indole)-butyric acid

Cat. No.: B13850276
M. Wt: 318.32 g/mol
InChI Key: GSQZSYVXRAPZAW-UHFFFAOYSA-N
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Description

Alpha-Acetamino-alpha-carboxy-(3-indole)-butyric Acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetamino-alpha-carboxy-(3-indole)-butyric Acid typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Material: Indole or a substituted indole.

    Acetylation: Introduction of the acetamino group through acetylation using acetic anhydride or acetyl chloride.

    Carboxylation: Introduction of the carboxy group through carboxylation reactions, possibly using carbon dioxide under high pressure.

    Butyric Acid Derivative Formation: Formation of the butyric acid derivative through various organic transformations.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-Acetamino-alpha-carboxy-(3-indole)-butyric Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-Acetamino-alpha-carboxy-(3-indole)-butyric Acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indole-3-butyric acid: Another plant growth regulator.

    Alpha-Acetamido-alpha-carboxy-(3-indole)-propionic Acid: A structurally similar compound with different chain length.

Uniqueness

Alpha-Acetamino-alpha-carboxy-(3-indole)-butyric Acid is unique due to its specific functional groups and chain length, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

2-(acetamidomethyl)-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid

InChI

InChI=1S/C16H18N2O5/c1-10(19)18-9-16(14(20)21,15(22)23)7-6-11-8-17-13-5-3-2-4-12(11)13/h2-5,8,17H,6-7,9H2,1H3,(H,18,19)(H,20,21)(H,22,23)

InChI Key

GSQZSYVXRAPZAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(CCC1=CNC2=CC=CC=C21)(C(=O)O)C(=O)O

Origin of Product

United States

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